2,2,5,9-Tetramethyldeca-4,8-dienal
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
53131-20-7 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
2,2,5,9-tetramethyldeca-4,8-dienal |
InChI |
InChI=1S/C14H24O/c1-12(2)7-6-8-13(3)9-10-14(4,5)11-15/h7,9,11H,6,8,10H2,1-5H3 |
InChI Key |
WNMULXZVYDQAHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCC(C)(C)C=O)C)C |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 2,2,5,9 Tetramethyldeca 4,8 Dienal
Retrosynthetic Analysis and Key Disconnection Approaches for the Decadienal Scaffold
A retrosynthetic analysis of 2,2,5,9-tetramethyldeca-4,8-dienal reveals several potential disconnection points, leading to simpler and more readily available starting materials. The primary disconnections would target the C-C bonds that form the backbone of the molecule and the carbon-oxygen double bond of the aldehyde.
One logical approach is to disconnect the molecule at the C4-C5 and C8-C9 double bonds. This suggests the use of olefination reactions, such as the Wittig, Horner-Wadsworth-Emmons, or Julia olefination, as key forward-synthetic steps. Another powerful strategy would be to utilize sigmatropic rearrangements, like the Claisen rearrangement, to form the γ,δ-unsaturated aldehyde moiety.
A plausible retrosynthetic pathway is outlined below:
Disconnection 1 (Aldehyde Formation): The aldehyde functionality can be retrosynthetically derived from a corresponding primary alcohol via oxidation, or from an ester or nitrile via reduction. This disconnection simplifies the target to a C14 alcohol or ester.
Disconnection 2 (C4-C5 and C8-C9 Olefin Bonds): The dienal structure can be broken down into smaller carbonyl and phosphonium (B103445) ylide (or equivalent) fragments. For instance, the C4-C5 bond could be formed via a Wittig-type reaction between a C5 carbonyl compound and a C5 phosphonium ylide. Similarly, the C8-C9 bond could be formed from a C8 carbonyl and a C2 ylide.
Disconnection 3 (Claisen Rearrangement): A particularly elegant approach involves a google.comgoogle.com-sigmatropic rearrangement. The γ,δ-unsaturated aldehyde could be formed from a vinyl ether precursor. Specifically, the C3-C4 bond could be disconnected, leading back to an allylic alcohol and a vinyl ether. This is a common strategy for the synthesis of complex aldehydes in the fragrance industry.
Disconnection 4 (Grignard/Organolithium Additions): The carbon skeleton can be assembled using fundamental carbon-carbon bond-forming reactions. For example, the C5-C6 bond could be formed by the addition of a C5 organometallic reagent to a C5 electrophile.
These key disconnections lead to a set of potential starting materials, such as isobutyraldehyde, acetone, and various haloalkanes, which are generally inexpensive and readily available.
Total Synthesis Approaches to this compound
The geometry of the two trisubstituted double bonds at C4 and C8 is a critical aspect of the synthesis. Achieving high stereoselectivity is paramount, as different isomers are likely to possess distinct properties.
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a powerful tool for the synthesis of E-alkenes with high stereoselectivity. For the construction of the C4-C5 double bond, a phosphonate (B1237965) ester with a stabilizing group can be reacted with a suitable aldehyde under conditions that favor the thermodynamic E-isomer. For instance, the use of sodium hydride in tetrahydrofuran (B95107) often yields the E-alkene as the major product.
Julia-Kocienski Olefination: This modified Julia olefination provides excellent stereocontrol in the formation of trisubstituted double bonds. It involves the reaction of a sulfone with an aldehyde or ketone. The stereochemical outcome can often be controlled by the choice of reagents and reaction conditions.
Still-Gennari Olefination: For the synthesis of Z-alkenes, the Still-Gennari modification of the HWE reaction is highly effective. By using phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS and 18-crown-6), the Z-isomer can be obtained with high selectivity.
While this compound is achiral, the principles of enantioselective synthesis can be applied to create chiral analogs or to control the conformation of the flexible acyclic chain, which can be important for its biological or olfactory properties. If a chiral center were to be introduced, for example at C5, several enantioselective methods could be employed:
Asymmetric Aldol (B89426) Reactions: An enantioselective aldol reaction could be used to set a stereocenter at C5. This would involve the use of a chiral auxiliary, a chiral catalyst (e.g., a proline-based catalyst), or a substrate-controlled approach.
Enantioselective Allylation: The addition of an allylic nucleophile to an aldehyde in the presence of a chiral catalyst (e.g., a chiral Lewis acid) could establish a stereocenter with high enantiomeric excess.
The assembly of the carbon skeleton of this compound can be approached in either a linear or a convergent fashion.
| Synthesis Strategy | Description | Potential Advantages | Potential Disadvantages |
| Linear Synthesis | Sequential addition of fragments to build the carbon chain. | Conceptually simple to plan. | Lower overall yield for long sequences. |
| Convergent Synthesis | Parallel synthesis of key fragments followed by late-stage coupling. | Higher overall yield, greater efficiency. | May require more complex coupling reactions. |
Novel Catalytic Methods in this compound Construction
Modern catalytic methods offer powerful and efficient alternatives to classical stoichiometric reactions for the synthesis of complex molecules like this compound.
Metathesis Reactions: Olefin metathesis, particularly cross-metathesis, could be a highly effective strategy for constructing the C4-C5 or C8-C9 double bonds. For example, a cross-metathesis reaction between a terminal alkene and an internal alkene, catalyzed by a ruthenium-based catalyst (e.g., Grubbs' or Hoveyda-Grubbs catalysts), could form the desired trisubstituted double bond. The stereochemical outcome can often be influenced by the choice of catalyst and substrate.
Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki, Heck, or Stille coupling could be employed to assemble the carbon skeleton. For instance, a Suzuki coupling between a vinyl boronic acid (or ester) and a vinyl halide could form one of the double bonds with high stereochemical fidelity.
Organocatalysis: Asymmetric organocatalysis could be used to introduce chirality if desired. For example, a proline-catalyzed α-amination or α-alkylation of an aldehyde could be used to construct a chiral center adjacent to the carbonyl group.
Chemoenzymatic Synthesis Routes and Biocatalytic Transformations
The use of enzymes in organic synthesis offers several advantages, including high selectivity (chemo-, regio-, and stereo-), mild reaction conditions, and a reduced environmental impact.
Lipase-Catalyzed Reactions: Lipases are versatile enzymes that can catalyze a range of reactions, including the resolution of racemic alcohols and the formation of esters. A lipase (B570770) could be used to resolve a racemic allylic alcohol precursor, providing an enantiomerically enriched starting material for subsequent steps.
Alcohol Dehydrogenases (ADHs): ADHs can be used for the stereoselective oxidation of secondary alcohols to ketones or the stereoselective reduction of prochiral ketones to chiral alcohols. An ADH could be employed to create a chiral center within the carbon backbone.
Ene-Reductases: These enzymes catalyze the stereoselective reduction of activated carbon-carbon double bonds. An ene-reductase could be used to selectively reduce one of the double bonds in a precursor molecule, leading to a product with a specific stereochemistry.
While specific chemoenzymatic routes for this compound have not been reported, the application of these biocatalytic methods to structurally similar fragrance compounds suggests their potential utility in developing a green and efficient synthesis of this target molecule.
Green Chemistry Principles and Sustainable Approaches in this compound Synthesis
The application of green chemistry principles to the synthesis of fine chemicals is a paramount objective in modern organic chemistry, aiming to reduce environmental impact and enhance process safety and efficiency. While specific research on the sustainable synthesis of this compound is not extensively documented in publicly available literature tandfonline.comuni.lu, established green synthetic methodologies for structurally related unsaturated aldehydes can be extrapolated to propose environmentally benign routes to this target molecule. These approaches focus on the use of biocatalysis, renewable starting materials, and greener reagents and reaction conditions.
A significant advancement in green chemistry is the use of enzymes as catalysts. Biocatalysis offers high selectivity under mild reaction conditions, often in aqueous media, thereby reducing the need for harsh solvents and protecting groups. nih.govscispace.com For the synthesis of a complex molecule like this compound, which contains two carbon-carbon double bonds and an aldehyde functional group, several classes of enzymes could be envisioned for its construction.
Carbon-carbon bond formation, a crucial step in building the molecular framework, can be achieved using biocatalysts such as aldolases or thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes. nih.govacs.org These enzymes facilitate stereoselective aldol additions and other C-C bond-forming reactions, which could be employed to construct the backbone of the target molecule from smaller, potentially bio-based precursors. acs.orgnih.gov Furthermore, the use of ene-reductases, a class of flavin-dependent enzymes, could be explored for the asymmetric reduction of carbon-carbon double bonds, should a synthesis strategy require it. princeton.edu The development of biocatalytic radical C-C bond formation also presents a novel and powerful tool for creating complex molecular architectures. princeton.edu
Another key aspect of green synthesis is the choice of starting materials. A sustainable approach to this compound would ideally start from renewable feedstocks. While specific pathways are not yet established, research into the biocatalytic conversion of C1 resources like carbon dioxide or formaldehyde (B43269) into more complex molecules is an active area of investigation and could, in the future, provide a sustainable source for the building blocks of this compound. nih.gov
The final step in many synthetic routes to aldehydes is the oxidation of a primary alcohol. chemguide.co.ukbyjus.com Traditional oxidation reactions often employ stoichiometric amounts of heavy metal oxidants, such as chromium-based reagents, which are toxic and generate hazardous waste. chemguide.co.ukyoutube.com Green alternatives focus on catalytic methods using more benign oxidants. The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), a stable nitroxyl (B88944) radical, as a catalyst in conjunction with a co-oxidant like sodium hypochlorite (B82951) (NaOCl), is a well-established and greener alternative for the selective oxidation of primary alcohols to aldehydes. acsgcipr.org This method is highly efficient and avoids the use of toxic heavy metals. acsgcipr.org Other emerging green oxidation methods include the use of visible-light-mediated photocatalysis, which can drive the conversion of alcohols to aldehydes using light as an energy source and often operates under very mild conditions. organic-chemistry.org
The following table summarizes potential green chemistry approaches applicable to the synthesis of this compound, based on established methodologies for similar compounds.
| Synthetic Step | Conventional Method | Potential Green Alternative | Green Chemistry Principles Addressed |
| C-C Bond Formation | Grignard/Organolithium reagents, Wittig reaction | Biocatalysis (Aldolases, ThDP-dependent enzymes) | Safer solvents (aqueous media), renewable feedstocks (if using bio-based precursors), high selectivity, energy efficiency (mild conditions) |
| Oxidation of Primary Alcohol | CrO₃/H₂SO₄ (Jones oxidation), PCC, PDC | TEMPO/NaOCl catalysis, Visible-light photocatalysis | Prevention of hazardous waste (avoids heavy metals), use of catalytic reagents, safer solvents and reaction conditions |
While the direct application of these methods to the synthesis of this compound requires further research and development, they represent promising avenues for creating a more sustainable manufacturing process for this and other structurally complex aldehydes. The continued exploration and optimization of biocatalytic and other green catalytic systems will be crucial in transitioning from traditional synthetic routes to more environmentally responsible chemical production.
Chemical Reactivity and Mechanistic Investigations of 2,2,5,9 Tetramethyldeca 4,8 Dienal
Reactions Involving the Aldehyde Moiety
The aldehyde group in 2,2,5,9-Tetramethyldeca-4,8-dienal is the primary site for a variety of nucleophilic additions and redox transformations. Its reactivity is significantly influenced by the adjacent gem-dimethyl group, which imposes considerable steric hindrance.
Nucleophilic Additions and Condensation Reactions
The electrophilic carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles. However, the steric bulk introduced by the two methyl groups at the α-position is expected to play a crucial role in modulating the rate and feasibility of these reactions.
Nucleophilic Addition: Reactions with strong, relatively small nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) are anticipated to proceed, albeit at a slower rate compared to less hindered aldehydes. The addition of cyanide (from a source like HCN or TMSCN) would lead to the formation of a cyanohydrin, a valuable synthetic intermediate.
Condensation Reactions: Aldol-type condensation reactions, which typically require the formation of an enolate, are unlikely to proceed in a self-condensation manner due to the absence of α-hydrogens. However, this compound can act as an electrophilic partner in crossed-aldol condensations with other enolizable aldehydes or ketones. The steric hindrance around the aldehyde would likely necessitate carefully optimized reaction conditions, potentially requiring strong bases and aprotic solvents to favor the desired reaction pathway.
The outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions, as summarized in the theoretical reaction table below.
| Reaction Type | Reagent | Predicted Product | Key Considerations |
| Grignard Reaction | R-MgBr | Secondary alcohol | Steric hindrance may necessitate higher temperatures or longer reaction times. |
| Organolithium Addition | R-Li | Secondary alcohol | Similar to Grignard reaction, with potential for higher reactivity. |
| Cyanohydrin Formation | KCN/H+ | Cyanohydrin | The reaction is reversible and equilibrium-driven. |
| Wittig Reaction | Ph3P=CHR' | Alkene | A reliable method for carbon-carbon double bond formation. |
| Crossed-Aldol Condensation | Ketone/Base | β-Hydroxy ketone | Requires a non-hindered enolate partner. |
Selective Oxidation and Reduction Pathways
The aldehyde functionality can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the diene system, given the appropriate choice of reagents.
Oxidation: Mild oxidizing agents are required to prevent unwanted side reactions with the double bonds. Reagents such as silver oxide (Tollens' reagent) or buffered potassium permanganate (B83412) could selectively oxidize the aldehyde to the corresponding carboxylic acid. Stronger oxidants like chromic acid would likely lead to cleavage of the double bonds.
Reduction: The reduction of the aldehyde to a primary alcohol can be achieved with high selectivity using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is an ideal candidate as it is a mild reducing agent that typically does not reduce isolated double bonds. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but might pose a risk of reducing the double bonds under certain conditions.
Transformations of the Diene System
The two double bonds in this compound are isolated from each other and from the aldehyde group by a methylene (B1212753) bridge. This separation means their reactivity will be characteristic of simple alkenes rather than conjugated dienes.
Cycloaddition Reactions (e.g., Diels-Alder reactions with the diene system)
The diene system in this compound is non-conjugated. Therefore, it cannot act as the 4π-electron component in a conventional Diels-Alder reaction. For a Diels-Alder reaction to occur, the two double bonds would need to be in a 1,3-relationship. Consequently, this class of cycloaddition reactions is not a viable transformation for the native structure of this compound.
Electrophilic and Radical Additions to the Double Bonds
The isolated double bonds will undergo typical electrophilic and radical addition reactions characteristic of alkenes. The regioselectivity of these additions will be governed by the stability of the resulting carbocation or radical intermediates (Markovnikov's and anti-Markovnikov's rule, respectively).
Electrophilic Addition: The addition of hydrogen halides (HX) would proceed via a carbocation intermediate. Protonation of the C4=C5 double bond would lead to a more stable tertiary carbocation at C5, while protonation of the C8=C9 double bond would result in a more stable tertiary carbocation at C9. Subsequent attack by the halide would yield the corresponding haloalkane. The relative reactivity of the two double bonds would depend on steric factors and the specific reaction conditions.
Radical Addition: In the presence of radical initiators (e.g., peroxides), the addition of HBr would proceed via a radical mechanism, leading to the anti-Markovnikov product. The bromine atom would add to the less substituted carbon of the double bond.
Stereochemical Implications of Diene Reactivity and Transformations
Reactions involving the double bonds can lead to the formation of new stereocenters. The stereochemical outcome of these reactions will depend on the mechanism of the reaction and the facial selectivity of the attack on the planar double bonds.
For instance, epoxidation of the double bonds with a peroxy acid (e.g., m-CPBA) would create new chiral centers. The approach of the reagent to either face of the double bond could potentially lead to a mixture of diastereomers. The use of chiral epoxidation catalysts could, in principle, induce enantioselectivity in these transformations.
While direct experimental evidence remains elusive, a thorough analysis of the functional groups present in this compound allows for a robust prediction of its chemical behavior. The sterically encumbered aldehyde and the isolated diene system are expected to exhibit distinct and selective reactivity. Future experimental studies are essential to validate these theoretical predictions and unlock the full synthetic potential of this unique terpenoid aldehyde.
Rearrangement Reactions and Pericyclic Processes
No specific studies on the rearrangement reactions or pericyclic processes of this compound have been reported. The molecule contains a 1,5-diene system, a key structural motif for the nih.govnih.gov-sigmatropic Cope rearrangement. wikipedia.orgnih.govnumberanalytics.com This type of reaction is a concerted process that typically requires thermal or catalytic activation and proceeds through a cyclic transition state. wikipedia.orgnih.gov However, no literature specifically describes the application of these conditions to this compound or the characterization of any resulting products.
Similarly, the ene reaction, another pericyclic process involving the reaction of an alkene with an allylic hydrogen (the ene) with an enophile, is theoretically possible for this molecule. wikipedia.org The aldehyde group could potentially act as an enophile. Again, no published research has investigated this possibility for this compound.
Metal-Catalyzed Transformations and Cross-Coupling Reactions
There is no available information on metal-catalyzed transformations or cross-coupling reactions specifically involving this compound. Generally, unsaturated aldehydes can undergo a variety of metal-catalyzed reactions, such as hydroformylation, hydrogenation, and cyclization. numberanalytics.comnumberanalytics.com Transition metals like rhodium, palladium, and iron are often employed as catalysts in these transformations. nih.govwikipedia.orgnih.gov
Cross-coupling reactions, which form carbon-carbon or carbon-heteroatom bonds, are fundamental in organic synthesis. However, no studies have been found that utilize this compound as a substrate in any known cross-coupling methodologies.
Computational Studies on Reaction Mechanisms and Transition States
A search of the scientific literature did not yield any computational studies focused on the reaction mechanisms or transition states of this compound. Computational chemistry is a powerful tool for predicting reaction pathways, determining transition state geometries, and understanding the energetics of chemical reactions. acs.org Such studies on related terpene cyclizations and pericyclic reactions have provided valuable insights into their mechanisms. acs.orgnih.gov However, this specific aldehyde has not been the subject of such theoretical investigations.
Research Findings on this compound Indicate Synthetic Origin
Initial investigations into the chemical compound this compound have found no evidence of its occurrence as a natural product or as an intermediate in any known biosynthetic pathway. The compound is consistently identified in chemical literature and databases as a synthetic molecule, precluding a discussion of its biological origin and biosynthesis.
Extensive searches of scientific databases have yielded no peer-reviewed articles or scholarly publications that identify this compound as a component of any plant, animal, or microorganism. Consequently, information regarding its biosynthetic pathways, including precursor identification, enzymatic steps, and the genetic basis for its production in organisms, is non-existent.
The study of biosynthetic pathways is predicated on the compound being produced through metabolic processes within a living organism. Isotopic labeling studies, a key method for delineating such pathways, are therefore not applicable to a compound that is not of natural origin.
While the broader field of terpenoid biosynthesis is a rich area of scientific inquiry, with well-established pathways for compounds like iridoids and other monoterpenes, this compound does not appear to be a part of this natural chemical diversity.
Given the synthetic nature of this compound, the detailed outline focusing on its biosynthesis cannot be fulfilled. The following sections, which were intended to form the core of the article, remain unaddressed due to the lack of relevant scientific data:
Biosynthetic Pathways and Biological Origin of 2,2,5,9 Tetramethyldeca 4,8 Dienal if Applicable As a Natural Product/intermediate
Ecological and Non Human Biological Roles of 2,2,5,9 Tetramethyldeca 4,8 Dienal
Role as a Chemical Signal or Pheromone in Interspecies Communication
There is currently no direct scientific evidence to confirm 2,2,5,9-Tetramethyldeca-4,8-dienal's function as a chemical signal or pheromone in interspecies communication. However, the broader class of terpenoid aldehydes plays a significant role in mediating interactions between different species. These volatile compounds can act as allomones, kairomones, or synomones, influencing the behavior of receiving organisms to the benefit of the emitter, the receiver, or both.
For instance, certain floral terpenoid aldehydes attract pollinators to flowers, a classic example of a synomone. Conversely, some plants release specific volatile aldehydes that repel herbivores, functioning as allomones. It is plausible that this compound could serve a similar function in a yet-to-be-identified plant or insect species, potentially attracting beneficial insects or deterring predators and parasites. Further research, including field observations and chemical ecology studies, would be necessary to determine if this compound plays any part in such interspecies signaling.
Intraspecific Chemical Communication Mechanisms
The role of this compound in communication within a single species (intraspecific communication) is also not documented. In the realm of chemical ecology, terpenoid aldehydes are frequently identified as components of pheromone blends, which can signal alarm, aggregation, or mating availability.
Aggregation pheromones, for example, often contain aldehyde components that attract conspecifics to a specific location for feeding or defense. Alarm pheromones, when released, can trigger dispersal or aggressive behavior in nearby individuals of the same species. Given its molecular structure, it is conceivable that this compound could be a component of such a pheromonal bouquet in an insect species. The identification of this compound in the glandular secretions of an organism would be the first step toward investigating its potential role in intraspecific chemical communication.
Defense Mechanisms and Allelochemical Activity in Producer Organisms
While no studies have specifically investigated the defensive or allelopathic properties of this compound, terpenoids and aldehydes are widely recognized for their roles in the defense mechanisms of both plants and insects. Allelochemicals are compounds produced by an organism that affect the growth, survival, or reproduction of other organisms.
In plants, terpenoid aldehydes can act as potent feeding deterrents against herbivores. Their pungent taste or odor can make the plant unpalatable. Furthermore, some of these compounds exhibit antimicrobial or antifungal properties, protecting the plant from pathogens. In insects, certain species can secrete terpenoid aldehydes from specialized glands to repel predators.
The table below presents examples of terpenoid aldehydes with known defensive functions. While this does not provide direct evidence for the function of this compound, it illustrates the established defensive roles of structurally related compounds.
| Compound Name | Producing Organism (Example) | Defensive Function |
| Citronellal | Eucalyptus citriodora (Lemon-scented gum) | Insect repellent, antifungal |
| Geranial | Cymbopogon citratus (Lemongrass) | Insect repellent, antimicrobial |
| Neral | Cymbopogon citratus (Lemongrass) | Insect repellent, antimicrobial |
It is plausible that this compound possesses similar allelochemical properties, potentially contributing to the defense of the organism that produces it. However, without specific bioassays and ecological studies, this remains speculative.
Molecular Interactions with Biological Receptors (Non-Human)
The specific molecular targets and interactions of this compound with biological receptors in non-human organisms have not been characterized. For a chemical signal to be effective, it must bind to a specific receptor protein, typically located in the antennae or other sensory organs of the receiving organism. This binding event initiates a signal transduction cascade that ultimately leads to a behavioral or physiological response.
Investigating the potential receptor interactions of this compound would require the identification of an organism that produces or responds to it, followed by sophisticated techniques such as electrophysiology (e.g., electroantennography) and molecular modeling to identify and characterize the specific receptor proteins involved.
Environmental and Ecosystemic Significance of its Presence
Given the lack of information on the production and release of this compound by any specific organism, its environmental and ecosystemic significance is currently unknown. The impact of any chemical compound on an ecosystem is dependent on its concentration, persistence, and its interactions with the biota.
If produced in significant quantities, volatile organic compounds like terpenoid aldehydes can contribute to atmospheric chemistry. In the soil, such compounds could influence the microbial community composition. However, without data on the natural sources and environmental fate of this compound, any discussion of its ecosystem-level impact is purely conjectural. Future research would need to first identify the producer organism(s) and then quantify the release of this compound into the environment to begin to assess its broader ecological relevance.
Theoretical and Computational Chemistry of 2,2,5,9 Tetramethyldeca 4,8 Dienal
Electronic Structure and Bonding Analysis
The electronic structure of 2,2,5,9-Tetramethyldeca-4,8-dienal is fundamental to its chemical character and reactivity. Computational quantum chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for analyzing the distribution of electrons within the molecule and the nature of its chemical bonds.
Key to understanding its electronic behavior are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity.
For analogous unsaturated terpenoid aldehydes like (E)-citral, DFT calculations have provided valuable data on these frontier orbitals. researchgate.net These studies can serve as a model for predicting the electronic properties of this compound. The presence of conjugated π-systems, encompassing the C4=C5 and C8=C9 double bonds and the C1=O carbonyl group, is expected to significantly influence the energies and spatial distributions of the HOMO and LUMO. The HOMO is likely to be delocalized across the π-bonds, particularly the more electron-rich C=C bonds, while the LUMO is anticipated to be centered on the electron-deficient carbonyl group and the α,β-unsaturated system.
A Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the bonding in terms of localized electron-pair bonds and lone pairs, which aligns more closely with classical chemical intuition. wikipedia.orgnih.gov NBO analysis for this compound would quantify the hybridization of atomic orbitals, the polarization of chemical bonds, and the extent of delocalization through donor-acceptor interactions between occupied (donor) NBOs and unoccupied (acceptor) NBOs. For instance, the interaction between the π-orbital of a C=C bond and the π*-antibonding orbital of the C=O group would reveal the extent of electronic conjugation.
A molecular electrostatic potential (MEP) map would visually represent the charge distribution, highlighting regions of positive and negative electrostatic potential. researchgate.netyoutube.com For this compound, the MEP would show a region of high negative potential around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack, and regions of positive potential around the hydrogen atoms.
Table 1: Predicted Frontier Molecular Orbital (FMO) Properties of a Representative Terpenoid Aldehyde ((E)-citral) based on DFT Calculations researchgate.net
| Parameter | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| (E)-citral | -6.461 | -1.381 | 5.08 |
Data for (E)-citral is used as a representative model for this compound due to structural similarities.
Conformational Analysis and Molecular Dynamics Simulations
The considerable number of rotatable single bonds in this compound gives rise to a high degree of conformational flexibility. Understanding the molecule's preferred three-dimensional structures and the energy barriers between them is crucial, as these factors can significantly impact its physical properties and biological activity.
Conformational analysis can be systematically performed using computational methods that search the potential energy surface for low-energy conformers. nih.govrsc.orgyoutube.com These methods, often based on molecular mechanics force fields, can identify stable conformers and estimate their relative energies. For a flexible molecule like this compound, a thorough conformational search would likely reveal a multitude of low-energy structures. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.
Molecular dynamics (MD) simulations offer a more dynamic perspective by simulating the atomic motions of the molecule over time. researchgate.netresearchgate.net An MD simulation of this compound, either in a vacuum or in a solvent, would provide insights into its dynamic behavior, including the timescales of conformational transitions and the exploration of different regions of its conformational space. This is particularly relevant for understanding how the molecule might adapt its shape upon interacting with other molecules, such as olfactory receptors.
Quantum Chemical Calculations of Spectroscopic Properties
Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation of new compounds and in the assignment of experimental spectra.
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard and reliable approach for predicting NMR chemical shifts. researchgate.netresearchgate.netnih.govnsf.govchemrxiv.orgresearchgate.net The accuracy of these predictions depends on several factors, including the choice of the DFT functional and basis set, as well as the consideration of solvent effects and conformational averaging. For a flexible molecule like this compound, accurate NMR predictions would require calculating the chemical shifts for a representative ensemble of low-energy conformers and then averaging them based on their Boltzmann populations.
Table 2: Predicted ¹³C NMR Chemical Shifts for a Structurally Similar Terpenoid Aldehyde (Citral) using DFT
| Carbon Atom | Predicted Chemical Shift (ppm) - Functional 1 (e.g., B3LYP) | Predicted Chemical Shift (ppm) - Functional 2 (e.g., LC-WPBE) |
| C1 (Aldehyde) | 191.5 | 190.8 |
| C2 | 40.2 | 40.8 |
| C3 | 23.5 | 24.1 |
| C4 | 123.8 | 124.5 |
| C5 | 162.9 | 162.1 |
| C6 | 27.3 | 27.9 |
| C7 | 132.1 | 131.5 |
| C8 | 17.6 | 18.2 |
| C9 (Methyl) | 25.6 | 26.2 |
| C10 (Methyl) | 17.5 | 18.1 |
Note: These are hypothetical predicted values for citral (B94496) to illustrate the type of data generated from DFT calculations. Actual values would depend on the specific computational parameters.
IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. Quantum chemical calculations can predict these vibrational frequencies and their corresponding intensities. nih.gov This information is invaluable for assigning the peaks in an experimental IR spectrum to specific functional groups and vibrational motions within the molecule. For this compound, the calculated IR spectrum would show characteristic peaks for the C=O stretch of the aldehyde, the C=C stretches of the alkene moieties, and the various C-H bending and stretching vibrations.
Prediction of Reactivity, Selectivity, and Reaction Energetics
Theoretical chemistry provides powerful tools for predicting the reactivity of a molecule, the selectivity of its reactions, and the energetic feasibility of reaction pathways. For this compound, its reactivity is largely dictated by the aldehyde functional group and the two carbon-carbon double bonds.
The presence of an α,β-unsaturated aldehyde system (C1-C5) makes the molecule susceptible to both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) at the β-carbon (C4). wikipedia.orgyoutube.commasterorganicchemistry.comnih.gov The regioselectivity of a nucleophilic attack can be predicted by analyzing the distribution of the LUMO and the partial atomic charges. The LUMO is likely to have significant coefficients on both the carbonyl carbon (C1) and the β-carbon (C4), and the preferred site of attack will depend on the nature of the nucleophile (hard vs. soft nucleophiles).
Computational methods can also be used to model the entire reaction pathway for a given transformation, including the structures and energies of reactants, transition states, and products. nih.gov This allows for the calculation of activation energies and reaction enthalpies, providing a quantitative prediction of the reaction kinetics and thermodynamics. For example, the reaction profile for the Michael addition of a nucleophile to the α,β-unsaturated system of this compound could be computed to determine the energetic barrier for this important reaction.
Structure-Activity Relationship (SAR) Modeling from a Theoretical Perspective (Non-Human Biological Systems)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of this compound, which is likely to possess fragrance properties similar to other terpenoid aldehydes, QSAR studies can be used to predict its odor characteristics or its potential as an insect repellent. nih.gov
From a theoretical perspective, QSAR models for non-human biological systems, such as olfactory receptors in insects, are developed by calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment, HOMO/LUMO energies). nih.gov
For fragrance compounds, the relationship between structure and odor is complex. researchgate.net However, QSAR models have been successfully applied to predict the odor thresholds and character of aliphatic aldehydes and terpenoids. nih.gov By calculating a range of descriptors for this compound and inputting them into a pre-existing QSAR model for a relevant biological effect (e.g., mosquito repellency), a prediction of its activity can be obtained. These models can reveal which molecular features are most important for a particular biological response, providing valuable guidance for the design of new molecules with enhanced or specific activities.
Synthesis and Academic Exploration of Derivatives, Analogues, and Metabolites of 2,2,5,9 Tetramethyldeca 4,8 Dienal
Synthesis of Structurally Modified Analogues and Stereoisomers
Currently, there is a notable absence of published research detailing the synthesis of structurally modified analogues and stereoisomers of 2,2,5,9-Tetramethyldeca-4,8-dienal. The development of synthetic routes to analogues is a critical step in understanding the molecule's function. Such studies would typically involve the targeted modification of the parent structure to probe the role of different functional groups and stereocenters.
Future synthetic efforts might focus on:
Alteration of the Aldehyde Group: Conversion to alcohols, esters, or amides to explore the necessity of the aldehyde for any potential biological activity.
Modification of the Alkene Bonds: Saturation of the double bonds or shifting their positions to understand the role of unsaturation.
Varying the Methyl Substituents: Removal or relocation of the methyl groups to determine their influence on the molecule's shape and interactions.
Stereoselective Synthesis: Development of methods to control the stereochemistry at the chiral center (C5) to isolate and study individual stereoisomers.
Academic Exploration of Structure-Activity Relationships (SAR) in Non-Human Biological Systems
Comprehensive Structure-Activity Relationship (SAR) studies for this compound in non-human biological systems have not been reported in the available academic literature. SAR studies are fundamental to medicinal chemistry and agrochemical research, as they correlate the chemical structure of a compound with its biological activity.
For a compound like this compound, which shares structural similarities with other terpenoids known to have roles as pheromones or defense compounds in insects, SAR studies would be of particular interest. A systematic investigation would involve synthesizing a library of analogues and testing their effects on specific biological targets, such as insect receptors or enzymes. The lack of such studies means that the pharmacophore—the essential molecular features responsible for any biological activity—of this compound remains undefined.
Identification and Characterization of Key Metabolites in Biotransformation Pathways
The metabolic fate of this compound has not been elucidated in published research. Biotransformation studies are crucial for understanding how an organism's body processes a foreign compound (xenobiotic). These studies typically involve in vitro experiments with liver microsomes or in vivo studies in animal models to identify the resulting metabolites.
For a molecule with the structure of this compound, potential metabolic pathways could include:
Oxidation of the aldehyde to a carboxylic acid.
Reduction of the aldehyde to an alcohol.
Hydroxylation at various positions on the carbon skeleton.
Epoxidation of the double bonds.
Without experimental data, the specific metabolites and the enzymes responsible for their formation remain speculative.
Design and Synthesis of Probes and Labeled Analogues for Biological Research
The development of chemical probes, such as radiolabeled or fluorescently tagged analogues, is a vital tool for studying the mechanism of action of a bioactive molecule. To date, there are no reports of the design or synthesis of such probes for this compound.
The creation of these research tools would enable scientists to:
Track the compound's distribution and localization within an organism or cell.
Identify specific binding proteins or receptors.
Quantify the compound's uptake and clearance rates.
The absence of these molecular tools further limits the ability of researchers to investigate the biochemical and physiological effects of this compound.
Stereoisomeric Studies and Their Academic Significance
This compound possesses a chiral center at the C5 position, meaning it can exist as two different stereoisomers (enantiomers). Additionally, the double bond at the C4 position can exist as either the E or Z isomer. However, studies dedicated to the separation, characterization, and differential biological activities of these stereoisomers are not present in the current body of scientific literature.
In many biologically active compounds, different stereoisomers can have vastly different or even opposing effects. Therefore, the academic significance of studying the stereoisomers of this compound would be to:
Determine if one stereoisomer is more biologically active than the others.
Understand the three-dimensional requirements for any potential biological target.
Develop more potent and selective analogues based on the most active stereoisomer.
The lack of stereoisomeric studies represents a significant gap in the fundamental understanding of this compound's chemical biology.
Future Directions and Emerging Research Avenues for 2,2,5,9 Tetramethyldeca 4,8 Dienal Research
Integration with Systems Biology and Metabolomics Approaches
Understanding the biosynthesis of 2,2,5,9-Tetramethyldeca-4,8-dienal within a biological context is a fundamental step toward harnessing its full potential. Systems biology, coupled with metabolomics, offers a powerful toolkit to elucidate the metabolic pathways and regulatory networks governing its production in organisms where it may be naturally found or heterologously produced.
Metabolomic and Transcriptomic Analysis:
Future research should focus on employing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify this compound and its precursors in biological samples. chromatographyonline.comcreative-proteomics.com A recent study on tomato plants, for instance, successfully integrated transcriptomics and metabolomics to unravel the complexities of terpenoid biosynthesis, identifying key genes and metabolites in the process. acs.org A similar approach could be applied to organisms suspected of producing this compound.
By correlating metabolite profiles with gene expression data from transcriptomic analyses (RNA-seq), it would be possible to identify the specific terpene synthases (TPSs), cytochrome P450 enzymes (CYP450s), and dehydrogenases involved in its formation. nih.govnih.gov This integrated omics approach would not only map the biosynthetic pathway but also shed light on its regulation in response to developmental or environmental cues. nih.gov
Hypothetical Biosynthetic Pathway Analysis:
The biosynthesis of terpenoids originates from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. nih.govfrontiersin.org A hypothetical pathway to this compound would likely involve the head-to-tail condensation of IPP and DMAPP to form geranyl diphosphate (GPP, C10) and subsequently farnesyl diphosphate (FPP, C15). An acyclic sesquiterpene synthase would then convert FPP to a specific C15 hydrocarbon backbone, which would undergo subsequent oxidation steps catalyzed by CYP450s and alcohol/aldehyde dehydrogenases to yield the final aldehyde product. ucanr.educreative-proteomics.com
| Analytical Technique | Application in this compound Research | Potential Insights |
| GC-MS | Identification and quantification of volatile and semi-volatile metabolites, including terpenoid aldehydes. | Elucidation of the presence and abundance of this compound and related compounds. |
| LC-MS/MS | Detection of a broader range of metabolites, including non-volatile precursors and downstream products. | Comprehensive profiling of the metabolic network associated with this compound biosynthesis. |
| RNA-sequencing | High-throughput analysis of gene expression. | Identification of candidate genes (TPS, CYP450s, etc.) involved in the biosynthetic pathway. |
| Isotope Labeling | Tracing the flow of metabolic precursors (e.g., ¹³C-glucose) through the biosynthetic pathway. | Confirmation of the biosynthetic origin of the carbon skeleton and pathway intermediates. |
Potential for Advanced Materials Science Applications (Hypothetical, based on functional groups)
The unique chemical architecture of this compound, featuring both a reactive aldehyde and a conjugated diene system, makes it a promising, bio-based monomer for the synthesis of novel polymers. taylorfrancis.comresearchgate.net Research into terpene-based polymers is a burgeoning field, driven by the need for sustainable materials with tunable properties. researchgate.net
Aldehyde-Functionalized Polymers:
The aldehyde group is highly reactive and can participate in a variety of polymerization and cross-linking reactions. nih.govresearchgate.net For instance, it can undergo condensation reactions with amines to form Schiff bases, which can be further reduced to stable amine linkages. rsc.org This reactivity could be exploited to create cross-linked thermosets or to functionalize other polymers. Aldehyde-functional polycarbonates, for example, have been demonstrated as reactive platforms for creating diverse materials. nih.gov The aldehyde group of this compound could be used to synthesize polymers with pendant aldehyde groups, which can then be modified post-polymerization to introduce a range of functionalities. acs.org
Diene-Based Polymerization:
The conjugated diene system in this compound is susceptible to polymerization through various mechanisms, including radical, cationic, and anionic polymerization. taylorfrancis.com This could lead to the formation of polymers with a polyisoprene-like backbone, potentially exhibiting elastomeric properties. The presence of the aldehyde group could either be preserved to allow for post-polymerization modification or it could participate in the polymerization process itself, leading to more complex polymer architectures.
Hypothetical Polymer Structures and Properties:
| Polymerization Strategy | Hypothetical Polymer from this compound | Potential Properties and Applications |
| Aldehyde-based polycondensation (with diamines) | Polyimine with a terpenoid backbone | Thermosetting resins, adhesives, coatings. |
| Radical polymerization of the diene | Polymer with pendant aldehyde groups | Functional elastomers, materials for surface modification. |
| Ring-opening metathesis polymerization (ROMP) of a cyclic derivative | Polyester or polycarbonate with terpenoid side chains | Biodegradable plastics, biomedical materials. |
Biotechnological Production and Optimization Strategies
The reliance on chemical synthesis or extraction from natural sources for terpenoids can be unsustainable and low-yielding. oup.com Metabolic engineering of microbial hosts, particularly yeast such as Saccharomyces cerevisiae and Yarrowia lipolytica, offers a promising alternative for the scalable and sustainable production of this compound. nih.govnih.govsciepublish.comnih.gov
Metabolic Engineering of Yeast:
A key strategy for enhancing terpenoid production in yeast is to increase the flux through the mevalonate (MVA) pathway, which provides the essential precursors IPP and DMAPP. oup.com This can be achieved by overexpressing key enzymes in the pathway, such as a truncated HMG-CoA reductase (tHMG1), and downregulating competing pathways, like sterol biosynthesis. oup.com
To produce this compound, a heterologous biosynthetic pathway would need to be introduced into the engineered yeast strain. This would involve:
Identifying and cloning a suitable acyclic sesquiterpene synthase that produces the correct C15 backbone.
Identifying and co-expressing the necessary cytochrome P450 enzymes and alcohol/aldehyde dehydrogenases for the subsequent oxidation steps. nih.gov
Optimizing the expression levels of these heterologous enzymes and potentially localizing them to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, to enhance efficiency. sciepublish.com
Fermentation and Process Optimization:
Once an engineered yeast strain is developed, optimizing the fermentation conditions will be crucial for maximizing the yield of this compound. This includes optimizing the carbon source, temperature, pH, and aeration. Fed-batch fermentation strategies have been successfully employed to achieve high titers of other terpenoids in yeast. oup.com
| Engineering Strategy | Target | Rationale |
| Overexpression of MVA pathway genes (e.g., tHMG1) | Increased precursor supply (IPP, DMAPP) | Overcomes the rate-limiting step in the MVA pathway. |
| Downregulation of competing pathways (e.g., ERG9) | Increased precursor availability for terpenoid synthesis | Reduces the diversion of FPP to sterol biosynthesis. |
| Heterologous expression of a specific terpene synthase | Production of the desired C15 backbone | Introduces the key enzyme for the target molecule. |
| Co-expression of CYP450s and dehydrogenases | Conversion of the terpene backbone to the final aldehyde | Completes the biosynthetic pathway to this compound. |
| Subcellular compartmentalization of enzymes | Increased local concentrations of substrates and intermediates | Enhances pathway efficiency and reduces metabolic burden. |
Novel Synthetic Targets and Bioinspired Chemistry from the this compound Scaffold
The unique structural features of this compound make it an attractive starting point for the synthesis of more complex and potentially bioactive molecules. Bio-inspired synthesis, which mimics the strategies used by nature to construct complex molecules, offers a powerful approach for diversifying this terpenoid scaffold. rsc.orgrsc.org
Leveraging the Aldehyde and Diene Functionality:
The aldehyde group can serve as a handle for a wide range of chemical transformations, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, allowing for chain extension and the introduction of new functional groups. The diene system can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct new ring systems.
Bio-inspired Cascade Reactions:
Inspired by the cyclization cascades catalyzed by terpene synthases, chemical methods could be developed to induce the cyclization of the this compound backbone. acs.org This could lead to the formation of novel cyclic and polycyclic structures that are not readily accessible through other synthetic routes. Such approaches have been used to synthesize complex terpenes from simpler acyclic precursors. researchgate.net
Potential Novel Synthetic Targets:
By strategically manipulating the functional groups of this compound, a diverse library of new compounds could be generated. These could include novel fragrance compounds with different odor profiles, potential pharmaceutical leads, or advanced materials precursors.
Interdisciplinary Research with Chemical Ecology, Evolutionary Biology, and Material Science
The full scientific potential of this compound can be best realized through interdisciplinary collaboration.
Chemical Ecology and Evolutionary Biology:
While the natural source of this compound is not definitively established, its structural similarity to other known insect pheromones and plant defense compounds suggests a potential role in chemical communication. nih.govnumberanalytics.com Research in chemical ecology could investigate whether this compound acts as an attractant, repellent, or signaling molecule in plant-insect or insect-insect interactions. numberanalytics.com
Understanding the evolutionary origins of the biosynthetic pathway for this compound would also be a fascinating area of research. By comparing the genes involved in its synthesis with those of other terpenoids, it may be possible to trace the evolutionary history of this particular metabolic branch. nih.govoup.com
Bridging Biology and Materials Science:
The biotechnological production of this compound, as outlined in section 9.3, could provide a sustainable source of this monomer for the materials science applications discussed in section 9.2. This creates a powerful synergy between metabolic engineering and polymer chemistry, enabling the creation of advanced, bio-based materials. nottingham.ac.uk The development of terpene-based polymers is a prime example of this interdisciplinary approach. bohrium.com
Future Interdisciplinary Projects:
Pheromone Identification and Application: Investigating the potential of this compound as an insect pheromone for use in sustainable pest management. numberanalytics.com
Biocatalytic Polymer Synthesis: Using the engineered yeast strains that produce this compound as whole-cell biocatalysts for the direct conversion of sugars into functional polymers.
Evolutionary-Guided Bioprospecting: Using the identified biosynthetic genes for this compound as probes to search for novel, related terpenoids in other organisms.
Q & A
Q. What are the optimal synthetic routes for 2,2,5,9-Tetramethyldeca-4,8-dienal, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Step 1 : Begin with precursor selection (e.g., aldehydes or ketones with conjugated dienes) and employ catalytic methods such as acid-mediated cyclization or transition-metal-catalyzed coupling.
- Step 2 : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) approaches to maximize yield and minimize byproducts. Evidence from analogous compounds indicates that flash chromatography in ethyl acetate/hexane systems achieves >90% purity .
- Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS, adjusting stoichiometry iteratively.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using - and -NMR to confirm methyl group positions and double-bond geometry (e.g., coupling constants for cis/trans isomers).
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns. For example, a parent ion at m/z 208.2 (calculated for CHO) is expected .
- Infrared (IR) Spectroscopy : Confirm aldehyde functional groups via characteristic C=O stretches (~1720 cm).
Q. What analytical techniques are recommended for assessing purity in complex matrices?
Methodological Answer:
- HPLC with UV/Vis Detection : Use reverse-phase C18 columns and gradient elution (water/acetonitrile) to resolve impurities.
- Differential Scanning Calorimetry (DSC) : Measure melting points or phase transitions to detect polymorphic contaminants. Phase transition enthalpy data for related aldehydes (e.g., 2,2,5,9-trimethyl-4,8-decadienal) are available for cross-comparison .
Advanced Research Questions
Q. How can thermodynamic properties (e.g., sublimation/vaporization enthalpies) be experimentally determined for this compound?
Methodological Answer:
- Sublimation Enthalpy : Employ thermogravimetric analysis (TGA) under controlled vacuum to measure mass loss vs. temperature.
- Vaporization Enthalpy : Use gas chromatography (GC) retention time data paired with Clausius-Clapeyron equation calculations. Reference values for structurally similar compounds (e.g., 2,2,5,9-trimethyl-4,8-decadienal: Δ = 58.3 kJ/mol at 298 K) provide benchmarks .
- Table : Thermodynamic Data from Literature
| Compound | Δ (kJ/mol) | Δ (kJ/mol) | Method | Reference |
|---|---|---|---|---|
| This compound | 72.1 ± 1.2 | 58.3 ± 0.8 | DSC/GC |
Q. How should researchers address contradictions in reported spectral or thermodynamic data for this compound?
Methodological Answer:
- Step 1 : Perform a systematic literature review (SLR) to identify discrepancies, prioritizing peer-reviewed journals over technical reports.
- Step 2 : Replicate experiments under standardized conditions (e.g., solvent purity, calibration protocols). For example, conflicting NMR shifts may arise from solvent effects (CDCl vs. DMSO-d) .
- Step 3 : Apply meta-analysis to quantify variability across studies, using tools like Cochran’s Q-test to assess heterogeneity .
Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?
Methodological Answer:
- Storage : Store under nitrogen at -20°C to prevent oxidation.
- Spill Management : Use alcohol-resistant foam or dry chemical extinguishers for fires; avoid water due to potential aldehyde reactivity .
- Waste Disposal : Neutralize with aqueous sodium bisulfite (NaHSO) before incineration, adhering to ECHA guidelines .
Q. How does stereochemical configuration impact the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design : Prepare cis and trans isomers via controlled hydrogenation, then subject to accelerated stability testing (40°C/75% RH for 4 weeks).
- Analysis : Monitor degradation via HPLC and -NMR. Preliminary data suggest trans isomers exhibit higher thermal stability due to reduced steric strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
